molecular formula C8H6O B7805692 4-Ethynylphenol CAS No. 101052-19-1

4-Ethynylphenol

Cat. No.: B7805692
CAS No.: 101052-19-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

4-Ethynylphenol is an organic compound with the molecular formula C8H6O It is characterized by a phenol group substituted with an ethynyl group at the para position

Preparation Methods

4-Ethynylphenol can be synthesized through several methods. One common synthetic route involves the coupling of p-iodophenol with 2-methylbut-3-yn-2-ol in the presence of palladium chloride, copper iodide, and triphenylphosphine in triethylamine. This reaction yields an intermediate, which is then converted to this compound by removing the protecting group . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethynylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions typically target the ethynyl group, converting it to an ethyl or ethylene group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-ethynylphenol exerts its effects involves its interaction with specific molecular targets. The ethynyl group allows it to participate in various chemical reactions, while the phenolic hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

4-Ethynylphenol can be compared to other phenolic compounds with similar structures, such as:

Properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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